

Thermodynamic Properties of Isopropyl Nitrate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Isopropyl nitrate

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Introduction

Isopropyl nitrate (IPN), a colorless liquid with the chemical formula $C_3H_7NO_3$, is an organic nitrate of significant interest due to its energetic properties. It has applications as a monopropellant and as a cetane improver in diesel fuels. A thorough understanding of its thermodynamic properties is crucial for its safe handling, storage, and application, as well as for modeling its combustion and decomposition behavior. This technical guide provides a comprehensive overview of the core thermodynamic properties of **isopropyl nitrate**, detailed experimental protocols for their determination, and a visualization of its primary decomposition pathway.

Core Thermodynamic and Physical Properties

A compilation of the key thermodynamic and physical properties of **isopropyl nitrate** is presented in the tables below. These values have been collated from various scientific sources to provide a consolidated reference.

Table 1: Fundamental Physical and Thermodynamic Properties of Isopropyl Nitrate

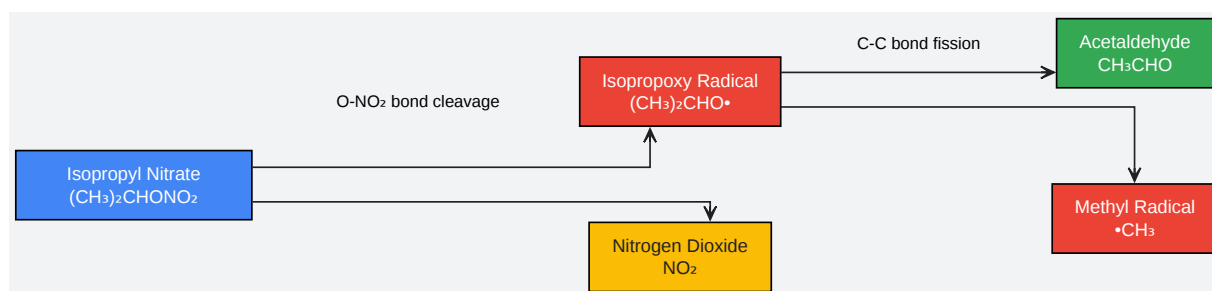
Property	Value	Units	Reference(s)
Molecular Weight	105.09	g/mol	[1]
Density (at 20 °C)	1.040	g/mL	[1]
Boiling Point	101-102	°C	[1]
Vapor Pressure (at 20 °C)	34.1	mmHg	[1]
Standard Enthalpy of Formation (liquid, 298.15 K)	-230 ± 1	kJ/mol	[2]
Enthalpy of Combustion (liquid, 298.15 K)	-1951 ± 1	kJ/mol	[2]
Constant Pressure Heat Capacity (liquid)	350	J/(mol·K)	[2]

Table 2: Thermal Decomposition Properties of Isopropyl Nitrate

Property	Value	Units	Reference(s)
O-NO ₂ Bond Dissociation Energy	38.2 ± 4.0	kcal/mol	[3]
O-NO ₂ Bond Dissociation Energy (recommended)	41.2 ± 1.0	kcal/mol	[3]
High-Pressure Limit Rate Constant (k _∞)	1.05 × 10 ¹⁶ exp(-19850/T)	s ⁻¹	[3]
Low-Pressure Limit Rate Constant (k ₀)	6.60 × 10 ⁻⁵ exp(-15190/T)	cm ³ molecule ⁻¹ s ⁻¹	[3]
Activation Energy for neat liquid decomposition	39.3 ± 4.0	kcal/mol	[3]
Energy of complete combustion	154.81	kJ/mol	[4]
Energy of thermal decomposition	175	kJ/mol	[4]

Thermal Decomposition Pathway

The thermal decomposition of **isopropyl nitrate** is initiated by the homolytic cleavage of the weak O-NO₂ bond. This primary step is followed by the rapid decomposition of the resulting isopropoxy radical.



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*Figure 1: Thermal decomposition pathway of **isopropyl nitrate**.*

The primary products of the unimolecular decomposition of **isopropyl nitrate** are nitrogen dioxide (NO_2), acetaldehyde, and a methyl radical.[3]

Experimental Protocols

The determination of the thermodynamic properties of an energetic material like **isopropyl nitrate** requires specialized experimental techniques and stringent safety protocols. Below are detailed methodologies for key experiments.

Determination of Thermal Stability and Decomposition Kinetics by Accelerating Rate Calorimetry (ARC)

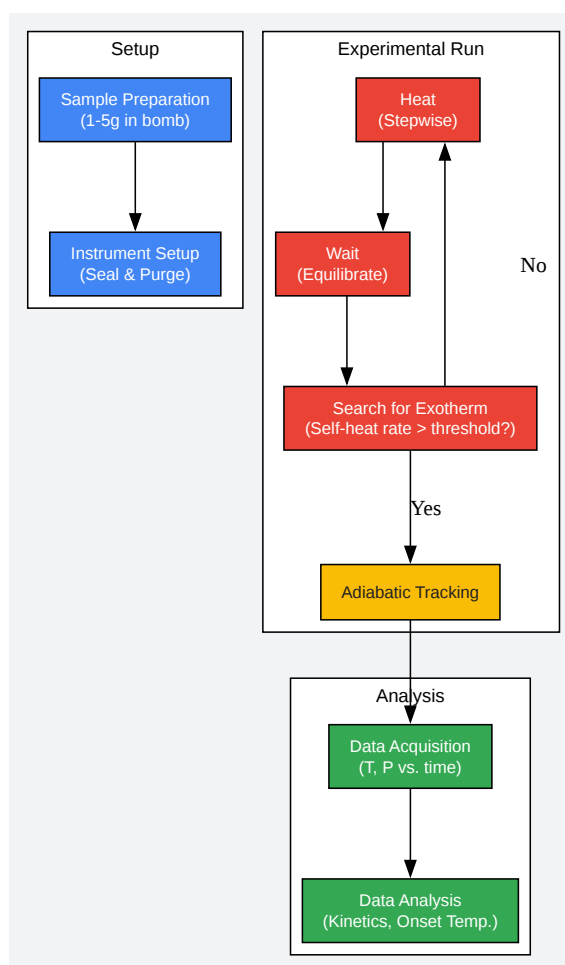
Objective: To determine the onset temperature of decomposition, pressure and temperature rise rates, and kinetic parameters under adiabatic conditions.

Methodology:

- **Sample Preparation:** A small, precisely weighed sample of **isopropyl nitrate** (typically 1-5 g) is loaded into a spherical, high-pressure sample bomb, usually made of Hastelloy or a similar inert material.[5]
- **Instrument Setup:** The sample bomb is placed inside the ARC calorimeter. The system is sealed and typically purged with an inert gas like nitrogen or argon to ensure an inert atmosphere.
- **Heating and Detection:** The experiment is run in a "heat-wait-search" mode.[5]
 - **Heat:** The sample is heated in small, discrete temperature steps (e.g., 5 °C).
 - **Wait:** After each heating step, the system is allowed to thermally equilibrate.
 - **Search:** The instrument monitors the sample's self-heat rate. If the rate is below a certain threshold (e.g., 0.02 °C/min), the next heating step is initiated.
- **Adiabatic Tracking:** Once a self-sustaining exothermic reaction is detected, the calorimeter switches to adiabatic mode. The heaters in the calorimeter track the sample temperature

precisely, ensuring that no heat is lost to the surroundings.

- **Data Acquisition:** Temperature and pressure are recorded as a function of time throughout the exothermic decomposition.
- **Data Analysis:** The collected data is used to determine the onset temperature of thermal runaway, the time to maximum rate, the adiabatic temperature rise, and to calculate kinetic parameters such as the activation energy and pre-exponential factor using appropriate models.



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Figure 2: Workflow for Accelerating Rate Calorimetry (ARC) analysis.

Determination of Enthalpy of Decomposition by Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of **isopropyl nitrate**.

Methodology:

- **Sample Preparation:** A small amount of **isopropyl nitrate** (typically 1-10 mg) is hermetically sealed in a high-pressure crucible (e.g., gold-plated stainless steel) to prevent evaporation and contain the pressure generated during decomposition. An empty, sealed crucible is used as a reference.
- **Instrument Calibration:** The DSC instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium).
- **Experimental Program:** The sample and reference crucibles are placed in the DSC cell. The temperature is ramped at a constant heating rate (e.g., 5-20 °C/min) over a defined temperature range that encompasses the decomposition of **isopropyl nitrate**. The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen.
- **Data Acquisition:** The differential heat flow between the sample and the reference is measured as a function of temperature.
- **Data Analysis:** The resulting DSC curve will show an exothermic peak corresponding to the decomposition of **isopropyl nitrate**. The area under this peak is integrated to determine the enthalpy of decomposition (ΔH_d). The onset temperature of the exotherm provides an indication of the thermal stability. For energetic materials, high-pressure DSC (HP-DSC) is often employed to suppress vaporization and isolate the decomposition event.[6]

Measurement of Vapor Pressure

Objective: To determine the vapor pressure of **isopropyl nitrate** as a function of temperature.

Methodology (Static Method):

- **Apparatus:** A thermostated vessel connected to a pressure transducer and a vacuum system is used.

- **Sample Preparation:** A purified sample of **isopropyl nitrate** is introduced into the vessel. The sample is thoroughly degassed by several freeze-pump-thaw cycles to remove any dissolved air.
- **Measurement:** The vessel is immersed in a constant-temperature bath. Once thermal equilibrium is reached, the pressure of the vapor in equilibrium with the liquid is measured by the pressure transducer.
- **Data Collection:** This measurement is repeated at various temperatures to obtain a set of vapor pressure versus temperature data.
- **Data Analysis:** The Clausius-Clapeyron equation can be used to analyze the data and determine the enthalpy of vaporization (ΔH_{vap}).

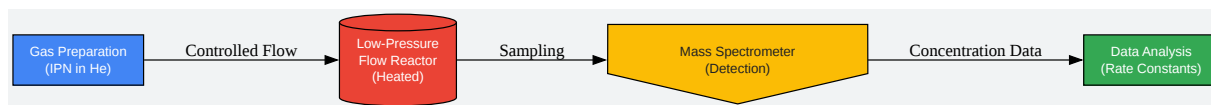
Kinetic Studies of Gas-Phase Decomposition using a Low-Pressure Flow Reactor with Mass Spectrometry

Objective: To measure the rate constants of the elementary reactions involved in the gas-phase decomposition of **isopropyl nitrate**.

Methodology:

- **Experimental Setup:** A low-pressure flow reactor, typically a cylindrical tube made of quartz or coated with an inert material, is used. A known concentration of **isopropyl nitrate**, highly diluted in an inert carrier gas (e.g., helium), is introduced into the reactor at a controlled flow rate. The reactor is housed in a furnace to maintain a constant temperature.
- **Reaction Initiation:** The thermal decomposition is initiated as the gas mixture flows through the heated reactor.
- **Detection:** A mass spectrometer is coupled to the reactor via a sampling orifice. This allows for the real-time monitoring of the concentrations of the reactant (**isopropyl nitrate**) and the decomposition products as a function of reaction time (which is related to the position along the reactor axis).
- **Data Acquisition:** Mass spectra are recorded at different points along the length of the reactor or by varying the flow rate to change the reaction time.

- Data Analysis: The decay of the **isopropyl nitrate** signal and the rise of the product signals are used to determine the rate constants of the decomposition reactions. By performing experiments at various temperatures and pressures, the Arrhenius parameters (pre-exponential factor and activation energy) can be determined.



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Figure 3: Experimental workflow for a low-pressure flow reactor kinetics study.

Conclusion

The thermodynamic properties of **isopropyl nitrate** are fundamental to its application and safety. This guide has provided a consolidated summary of its key thermodynamic and physical data, a detailed look at its thermal decomposition pathway, and comprehensive experimental protocols for the characterization of its properties. The provided data and methodologies serve as a valuable resource for researchers and professionals working with this energetic material, enabling a deeper understanding of its behavior and facilitating the development of safer and more efficient applications.

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